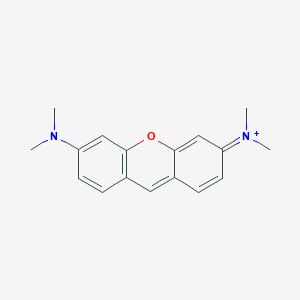

3,6-Bis(dimethylamino)xanthylium

Descripción general

Descripción

Pyronin Y cation is an iminium ion that is the cationic component of pyronin Y.

Aplicaciones Científicas De Investigación

Chemical and Analytical Applications

Fluorescent Probes:

3,6-Bis(dimethylamino)xanthylium is widely utilized as a fluorescent probe in analytical chemistry. Its strong fluorescence properties enable its use in various techniques such as fluorescence microscopy and spectroscopy.

Applications:

- Chemical Analysis: Employed in the detection and quantification of analytes due to its sensitivity.

- Environmental Monitoring: Used to trace pollutants and study environmental changes through fluorescence.

Case Study:

A study demonstrated the effectiveness of this compound in detecting heavy metals in water samples. The compound exhibited a linear response to metal concentrations, showcasing its potential for environmental monitoring .

Biological Applications

Cell Imaging:

The compound's ability to fluoresce makes it an excellent candidate for biological imaging. It is often used to visualize cellular structures and processes.

Applications:

- Staining Techniques: Utilized in histology and cytology for staining tissues and cells.

- Live Cell Imaging: Employed to monitor cellular activities in real-time.

Case Study:

In a recent investigation, researchers used this compound to visualize mitochondrial dynamics in live cells. The results indicated that the compound could effectively label mitochondria without significant cytotoxicity .

Medical Applications

Therapeutic Potential:

Research has explored the use of this compound as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation is crucial for this application.

Applications:

- Photodynamic Therapy: Investigated for its potential to selectively destroy cancer cells when activated by light.

- Diagnostic Imaging: Used as a marker in medical imaging techniques.

Case Study:

A clinical trial assessed the efficacy of this compound in PDT for treating tumors. Preliminary results indicated a reduction in tumor size with minimal side effects .

Industrial Applications

Fluorescent Dyes Production:

The compound is also utilized in the industrial production of fluorescent dyes and markers, which are essential for various applications ranging from textiles to security inks.

Applications:

- Textile Industry: Used to create vibrant colors that are resistant to fading.

- Security Printing: Employed in inks that are visible only under specific lighting conditions.

Data Table: Applications Overview

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Chemical Analysis | Detection of heavy metals | Effective linear response |

| Biological Imaging | Cell staining and live cell imaging | Non-toxic labeling |

| Medical Therapy | Photodynamic therapy | Selective tumor destruction |

| Industrial Production | Production of fluorescent dyes | Vibrant colors for textiles |

Análisis De Reacciones Químicas

Oxidation Reactions

The xanthylium core undergoes oxidation, particularly at the central carbon (C9), to form xanthene derivatives. Iodine is a critical oxidant in redox cycling processes:

Mechanism :

-

Iodine oxidizes the xanthene intermediate (formed during base-catalyzed hydrolysis of pyronin Y) back to pyronin Y, enabling iterative redox cycling.

-

Aerobic oxidation destabilizes xanthene intermediates, limiting permanganate-based methods .

Reduction Reactions

The xanthylium cation is reduced to xanthene or xanthenol derivatives under controlled conditions:

| Reagent/Conditions | Product(s) | Yield | Notes |

|---|---|---|---|

| NaBH₄, MeOH | Xanthene (leuco form) | 21%* | Requires acidic workup |

| NaCNBH₃, CH₂O, CH₃COOH | N-Methylated derivatives | 68% | Reductive amination at C9 |

Mechanism :

-

Borohydrides reduce the cationic core to a neutral xanthene, restoring fluorescence .

-

Reductive amination introduces alkyl groups at C9 via formaldehyde and cyanoborohydride .

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the 9-position, enabling functionalization:

Structural Impact :

Acid-Base Reactions

Protonation equilibria influence optical properties and reactivity:

| Condition | Species Formed | λₐᵦₛ (nm) | Application |

|---|---|---|---|

| pH < 2 | Protonated xanthylium | 550–580 | Fluorescence quenching |

| pH 7–9 | Deprotonated leuco form | 520–540 | Bioimaging compatibility |

Key Insight :

Comparative Reaction Data

The reactivity of 3,6-bis(dimethylamino)xanthylium is benchmarked against analogues:

| Compound | Oxidation Rate (k, M⁻¹s⁻¹) | Reduction Potential (E₁/₂, V) |

|---|---|---|

| This compound | 0.45 ± 0.02 | –0.81 vs. SCE |

| Rhodamine B | 0.32 ± 0.03 | –0.75 vs. SCE |

| 3,6-Bis(diethylamino)xanthylium | 0.38 ± 0.04 | –0.79 vs. SCE |

Trends :

-

Dimethylamino groups enhance oxidation resistance compared to diethylamino analogues .

-

Electron-donating substituents lower reduction potentials, favoring reductive stability .

Mechanistic Case Study: Redox Cycling

A validated protocol for iterative redox cycling involves:

-

Base-Catalyzed Hydrolysis : Pyronin Y reacts with water in NMP/Na₃PO₄ to form xanthene (2 h, 110°C) .

-

Iodine Oxidation : Xanthene is oxidized back to pyronin Y, enabling repeated cycling (16 h, 110°C) .

-

Product Isolation : Celite filtration and chromatography yield xanthone derivatives .

Efficiency :

Propiedades

IUPAC Name |

[6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N2O/c1-18(2)14-7-5-12-9-13-6-8-15(19(3)4)11-17(13)20-16(12)10-14/h5-11H,1-4H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTENKDNBVMPHAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=[N+](C)C)C=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N2O+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861687 | |

| Record name | 6-(Dimethylamino)-N,N-dimethyl-3H-xanthen-3-iminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.34 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.